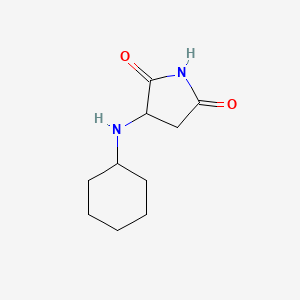
3-(Cyclohexylamino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Synthesis and Drug Development
Pyrrolidine-2,5-dione derivatives are significant in organic synthesis and drug development. A study by Yan et al. (2018) highlights the conversion of pyrrolidine-2,5-dione to maleimide, with implications for understanding the properties of these compounds in organic synthesis (Yan et al., 2018).
Acylation and Synthesis of Tetramic Acids
Jones et al. (1990) describe the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, which have potential applications in the creation of various organic compounds (Jones et al., 1990).
N-Alkylation and Synthesis of Imides
Ramana et al. (2003) explored the N-alkylation of pyrrolidine-2,5-dione, leading to the synthesis of imides, which are significant in pharmaceutical chemistry (Ramana et al., 2003).
Multi-Component Synthesis
Adib et al. (2010) reported a multi-component synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones, demonstrating the versatility of pyrrolidine-2,5-dione in complex organic reactions (Adib et al., 2010).
Vasorelaxant Properties
Shalaby et al. (2016) synthesized two pyrrolidine-2,5-diones with vasorelaxant properties, suggesting potential biomedical applications of these compounds (Shalaby et al., 2016).
Michael Addition in Synthesis
Cheng and Comer (2002) used an alumina-catalyzed Michael addition for the synthesis of pyrrolidine-2,5-dione derivatives, highlighting a novel synthetic strategy (Cheng & Comer, 2002).
Cyclization Reaction and Structural Diversity
Jiang and Yan (2016) achieved selective synthesis of pyrrolidine-based compounds through a cyclization reaction, illustrating the structural diversity obtainable from pyrrolidine-2,5-diones (Jiang & Yan, 2016).
Diastereoselective Synthesis
Adib et al. (2011) described a diastereoselective synthesis method for N-aminopyrrolidine-2,5-diones, useful in the creation of stereochemically complex molecules (Adib et al., 2011).
Potential Anti-Tumour Agents
A study by Ahmed et al. (1995) synthesized pyrrolidine-2,5-dione derivatives and evaluated them as potential anti-tumor agents, highlighting the biomedical significance of these compounds (Ahmed et al., 1995).
Catalyzed Tandem Cyclization
Li et al. (2020) developed a rhodium(III)-catalyzed tandem cyclization process for the synthesis of indane-fused pyrrolidine-2,5-dione, demonstrating advanced catalytic techniques (Li et al., 2020).
Properties
IUPAC Name |
3-(cyclohexylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHHBVCYMKHDIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2368396.png)
![2-[(Piperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2368398.png)
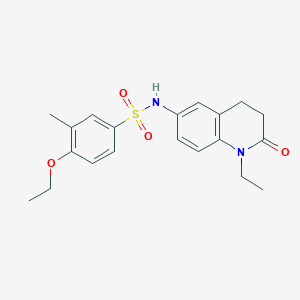
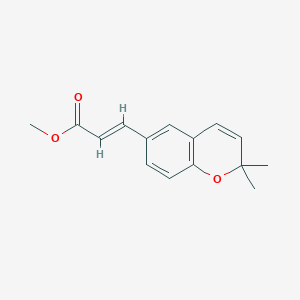
![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2368401.png)

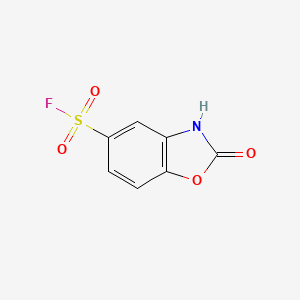

![6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2368408.png)
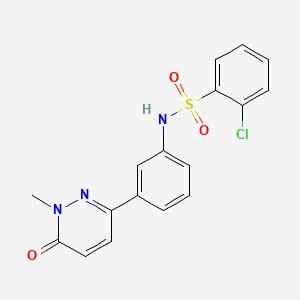
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide](/img/structure/B2368412.png)
![2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2368413.png)
![1-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2368414.png)
